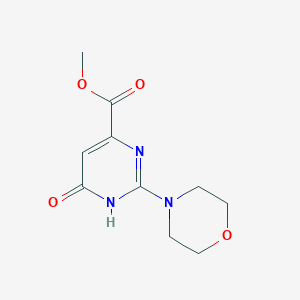
Methyl 6-hydroxy-2-morpholinopyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxy-2-(piperidin-4-yl)pyrimidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 4-position.
Uniqueness
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the hydroxy and morpholine groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-16-9(15)7-6-8(14)12-10(11-7)13-2-4-17-5-3-13/h6H,2-5H2,1H3,(H,11,12,14) |
InChI Key |
FQXSOHPUCHUFEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















